molecular formula C10H16Cl2N2O B1428190 2-(5-Methylpyridin-2-yl)morpholine dihydrochloride CAS No. 1361118-65-1

2-(5-Methylpyridin-2-yl)morpholine dihydrochloride

Cat. No. B1428190
CAS RN: 1361118-65-1
M. Wt: 251.15 g/mol
InChI Key: IUPFNQPHCVZGFG-UHFFFAOYSA-N
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Description

2-(5-Methylpyridin-2-yl)morpholine dihydrochloride, often referred to as 2-MPM, is a chemical compound that has recently been studied for its potential applications in scientific research. This compound has a wide range of properties, such as being an inhibitor of protein kinases and an activator of certain enzymes. It has been used in a variety of laboratory experiments and has shown promise in many areas of research.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Morpholine Derivatives

    Kumar et al. (2007) describe the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, a compound useful for synthesizing potent antimicrobials including arecoline derivatives. This synthesis is pivotal in creating effective antimicrobial agents (Kumar, Sadashiva, & Rangappa, 2007).

  • Advanced Synthesis Techniques

    Pandey et al. (2012) discuss the synthesis of dimethyl [(2R,3R,5S)‐5‐phenylmorpholine‐2,3‐diyl]diacetate, a scaffold used for creating various heterocyclic building blocks. This showcases the versatility of morpholine derivatives in synthesizing diverse chemical structures (Pandey, Gaikwad, & Gadre, 2012).

Pharmaceutical Applications

  • Neurokinin-1 Receptor Antagonism

    Harrison et al. (2001) explore a compound related to morpholine derivatives, highlighting its potential as a neurokinin-1 receptor antagonist. This research is significant for developing treatments related to emesis and depression (Harrison et al., 2001).

  • Glucosidase Inhibition and Antioxidant Activity

    Özil et al. (2018) investigate benzimidazoles containing morpholine and their potential as glucosidase inhibitors with antioxidant activity. These findings are relevant for therapeutic applications in diabetes and oxidative stress-related disorders (Özil, Parlak, & Baltaş, 2018).

Antimicrobial and Antifungal Research

properties

IUPAC Name

2-(5-methylpyridin-2-yl)morpholine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.2ClH/c1-8-2-3-9(12-6-8)10-7-11-4-5-13-10;;/h2-3,6,10-11H,4-5,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPFNQPHCVZGFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2CNCCO2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Methylpyridin-2-yl)morpholine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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